molecular formula C20H13Cl2N3O B2443953 N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE CAS No. 476634-11-4

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE

Cat. No.: B2443953
CAS No.: 476634-11-4
M. Wt: 382.24
InChI Key: HLQIGWWTQDCVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE is a useful research compound. Its molecular formula is C20H13Cl2N3O and its molecular weight is 382.24. The purity is usually 95%.
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Scientific Research Applications

Organic N-halogen Compounds and Preparative Studies

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide and related compounds have been investigated for their chemical properties and reactions. For instance, studies on N-chlorobenzamidine and its derivatives have explored the formation of N-benzimidoylaminodimethylsulfonium chloride and subsequent reactions leading to various organic compounds, such as N-benzimidoyl-S,S-dimethylsulfilimine and 1,2,4-oxadiazoles, through thermolysis and interactions with sodium hypochlorite and potassium thiocyanate (Fuchigami & Odo, 1977).

Antimicrobial Activity of Imidazoline Derivatives

Research has also focused on synthesizing and evaluating the antimicrobial activity of imidazoline derivatives, including compounds related to N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide. These studies have shown that introducing various functional groups to the heterocyclic framework can enhance antibacterial and antifungal activities (Desai, Bhavsar, & Baldaniya, 2009).

Herbicidal Activity of Benzamides

Compounds in the benzamide class, including those structurally related to N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide, have been identified as herbicidally active on various grasses, indicating potential utility in agriculture for controlling unwanted vegetation in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Anticancer Potential and Molecular Docking Studies

Furthermore, research has expanded into the anticancer potential of benzimidazole derivatives, with studies on the synthesis, characterization, and evaluation of novel compounds for their activity against breast cancer cell lines both in vitro and in vivo. These studies involve molecular docking to understand the interaction of these compounds with biological targets, indicating the potential of benzimidazole derivatives as therapeutic agents in cancer treatment (Sethi et al., 2018).

Corrosion Inhibition in Industrial Applications

Additionally, benzimidazole derivatives have been explored for their corrosion inhibition performance on mild steel in acidic environments, demonstrating the practical application of these compounds in extending the life of industrial materials. Studies have utilized various techniques to evaluate the effectiveness of these inhibitors, contributing to the development of more durable and corrosion-resistant materials (Yadav, Behera, Kumar, & Sinha, 2013).

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-13-7-10-16(22)15(11-13)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQIGWWTQDCVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.